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Cordycepin triphosphate

cancer plasticity cAMP signaling molecular dynamics

Researchers requiring uniform RNA 3'-end labeling often face heterogeneous poly(A) tails when using ATP. Cordycepin triphosphate (3'-dATP) solves this via its missing 3'-OH group, acting as a chain terminator for single-nucleotide modification. • Single-residue RNA 3'-end labeling with poly(A) polymerase - near-complete modification vs. heterogeneous tails with ATP. • Selective eukaryotic DNA primase inhibition (IC50 0.15 mM vs. 1.0 mM ATP) without affecting DNA polymerases α, δ, ε. • Clean transcription inhibition in poly(rA) synthesis assays - unlike 3'-dCTP/dUTP, does not interfere with homopolymer formation.

Molecular Formula C10H16N5O12P3
Molecular Weight 491.18 g/mol
CAS No. 73-04-1
Cat. No. B1199211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCordycepin triphosphate
CAS73-04-1
Synonyms3'-deoxyadenosine 5'-triphosphate
cordycepin triphosphate
Molecular FormulaC10H16N5O12P3
Molecular Weight491.18 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C10H16N5O12P3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1
InChIKeyNLIHPCYXRYQPSD-BAJZRUMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 5 x / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cordycepin Triphosphate: Chain-Terminating ATP Analog


Cordycepin triphosphate (3'-deoxyadenosine 5'-triphosphate, 3'-dATP) is a purine ribonucleoside 5'-triphosphate and the active, triphosphorylated metabolite of the fungal nucleoside cordycepin [1]. It functions as a structural analog of adenosine triphosphate (ATP), distinguished by the absence of the 3'-hydroxyl group on its ribose moiety [2]. This critical structural modification confers its primary mechanism of action: acting as a chain terminator upon incorporation into elongating nucleic acid strands by various polymerases, thereby halting further synthesis [3]. As a cell-permeable prodrug's active form, it serves as a key tool in molecular biology for RNA 3'-end labeling and as a probe for studying transcriptional and post-transcriptional processes [4].

Why Cordycepin Triphosphate Is Irreplaceable


Simple substitution of cordycepin triphosphate with its natural counterpart ATP, or even with other 3'-deoxynucleotides, leads to distinct and non-interchangeable experimental outcomes. ATP supports processive nucleic acid synthesis, whereas 3'-dATP acts as a chain terminator, creating a binary on/off switch for polymerization that ATP cannot replicate [1]. Furthermore, while other 3'-deoxynucleotide triphosphates (3'-dNTPs) also function as chain terminators, their base-specificity dictates which natural nucleotide they compete with (e.g., 3'-dUTP competes with UTP) [2]. Cordycepin triphosphate's unique base moiety (adenine) makes it the specific tool for applications requiring competitive inhibition or termination at adenine incorporation sites, such as poly(A) tail labeling or specific RNA polymerase studies, where using a 3'-dGTP or 3'-dCTP would be functionally irrelevant and yield no signal [3].

Cordycepin Triphosphate: Comparative Evidence


Adenylate Cyclase Binding Affinity

In silico molecular dynamics simulations predict that cordycepin triphosphate (3'-dATP) binds to the active site of adenylate cyclase with an affinity that is comparable to, and in certain metrics, superior to that of the endogenous ligand ATP [1]. This binding is predicted to reduce cAMP production by acting as a pseudo-ATP that lacks the 3'-OH group essential for nucleotide cyclization, offering a potential mechanism for modulating cAMP-dependent pathways distinct from ATP itself [1].

cancer plasticity cAMP signaling molecular dynamics

RNA 3'-End Labeling via Single-Nucleotide Addition

Cordycepin triphosphate (3'-dATP) is a superior substrate for the 3'-end labeling of RNA when used with poly(A) polymerase. In a comparative method study, using 3'-dATP resulted in the incorporation of a single chain-terminating nucleotide to the 3'-end, with 40% incorporation at limiting concentrations and essentially complete modification (100%) of all RNA molecules at the 3'-end when the nucleotide is present in excess [1]. In stark contrast, using the natural substrate ATP leads to the processive addition of a poly(A) tail of variable length, not a single, defined label [2]. This method was shown to be a viable alternative to T4 RNA ligase-based methods, with poly(A) polymerase preferentially labeling longer RNA molecules [1].

RNA labeling poly(A) polymerase molecular biology

DNA Synthesis Inhibition in Permeabilized E. coli

Cordycepin triphosphate acts as a competitive inhibitor of ATP in DNA synthesis. In an assay using toluene-treated, permeabilized E. coli cells, 3'-dATP inhibited replicative DNA synthesis by 50% at a concentration of approximately 0.15 mM in the presence of 1.0 mM ATP [1]. This inhibition is competitive and does not irreversibly inactivate the DNA synthesis machinery, making it a useful reversible probe. The degree of inhibition was also found to be inversely related to the cell concentration [1].

DNA synthesis E. coli ATP analog enzyme inhibition

Selective DNA Primase Inhibition over DNA Polymerases

A comparative study of various 3'-deoxynucleotide triphosphates (3'-dNTPs) on eukaryotic DNA replication enzymes revealed a distinct inhibitory profile for 3'-dATP. Unlike other 3'-dNTPs, 3'-dATP (cordycepin triphosphate) was shown to strongly inhibit DNA primase activity, but it had no inhibitory effect on the replicative DNA polymerases α, δ, or ε [1]. This selective inhibition of the primase—the enzyme that synthesizes the RNA primer for DNA synthesis—while sparing the main polymerases, is a unique characteristic among its 3'-dNTP counterparts, which all exhibited a similar pattern of primase inhibition [1].

DNA replication DNA primase DNA polymerase enzyme specificity

RNA Polymerase Inhibition Compatible with Poly(rA) Assays

While cordycepin triphosphate (3'-dATP) is a known inhibitor of RNA polymerases, comparative studies with other 3'-deoxynucleotides (3'-dCTP and 3'-dUTP) on purified RNA polymerases I and II reveal differences in substrate specificity and application. 3'-dCTP and 3'-dUTP were shown to be potent and competitive inhibitors of CTP and UTP incorporation, with Ki values of 3.0 µM and 2.0 µM, respectively, against Km values of 6.3 µM for their natural counterparts [1]. However, a key advantage of 3'-dATP is that, unlike these pyrimidine analogs, it does not affect poly(rA) synthesis, a common homopolymer assay used for studying RNA polymerases [1]. This makes 3'-dATP a cleaner tool for studying transcription when poly(rA) synthesis assays are employed.

transcription RNA polymerase enzyme kinetics

Leishmania Protein Kinase Selectivity

In a comparative study of nucleoside triphosphate analogs on protein kinases from Leishmania mexicana and beef heart, cordycepin triphosphate was found to inhibit the amastigote, promastigote, and beef heart kinases approximately equally [1]. This contrasts with formycin A triphosphate, which showed a marked preference for the leishmanial kinases (Ki = 40-120 µM) over the beef heart kinase (Ki = 1,380 µM), indicating high selectivity for the parasite enzyme [1]. This suggests that while 3'-dATP is an active inhibitor, it lacks the species-specific selectivity of some other analogs, which is a crucial consideration for antiparasitic drug development where host toxicity must be minimized.

Leishmania protein kinase antiparasitic selectivity

Cordycepin Triphosphate Applications


3'-End RNA Labeling for Sequencing

Procure cordycepin triphosphate for use with poly(A) polymerase to achieve uniform, single-nucleotide 3'-end labeling of RNA. This application is supported by evidence showing that 3'-dATP results in near-complete modification of RNA 3'-ends with a single chain-terminating residue, in contrast to ATP which produces heterogeneous poly(A) tails [1]. This ensures homogenous sample preparation critical for downstream applications like RNA sequencing and structural probing, where defined 3'-ends are essential.

Probing ATP in Prokaryotic DNA Replication

Use cordycepin triphosphate as a competitive inhibitor of ATP to probe the energy-dependent steps of DNA synthesis in permeabilized E. coli model systems. The quantifiable inhibition data (50% inhibition at 0.15 mM 3'-dATP in the presence of 1.0 mM ATP) provides a reliable benchmark for experiments requiring controlled, reversible inhibition of this process [1]. This tool is essential for dissecting the specific functions of ATP in the DNA replication machinery.

DNA Primase Inhibition in Eukaryotic Replication

Employ cordycepin triphosphate to specifically inhibit eukaryotic DNA primase without affecting the activity of the main replicative DNA polymerases (α, δ, and ε) [1]. This unique selectivity profile, demonstrated in vitro, makes 3'-dATP the reagent of choice for researchers aiming to study the primase step in isolation, a key regulatory point in DNA replication, without confounding results from polymerase inhibition.

RNA Polymerase Studies Using Poly(rA) Assays

Select cordycepin triphosphate as a transcription inhibitor in assays utilizing poly(rA) synthesis as a readout for RNA polymerase activity. Unlike other 3'-deoxynucleotides like 3'-dCTP and 3'-dUTP, 3'-dATP does not interfere with this specific homopolymer formation, providing a cleaner, less confounded experimental setup for studying RNA polymerase I and II function [1].

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